molecular formula C10H10ClNO4 B321158 Isopropyl 4-chloro-3-nitrobenzoate

Isopropyl 4-chloro-3-nitrobenzoate

Cat. No.: B321158
M. Wt: 243.64 g/mol
InChI Key: SYAIBOZYDSNSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-chloro-3-nitrobenzoate is a benzoic acid derivative featuring an isopropyl ester group, with chlorine and nitro substituents at the 4- and 3-positions of the aromatic ring, respectively. The ester group contributes to its lipophilicity, affecting solubility and bioavailability.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

propan-2-yl 4-chloro-3-nitrobenzoate

InChI

InChI=1S/C10H10ClNO4/c1-6(2)16-10(13)7-3-4-8(11)9(5-7)12(14)15/h3-6H,1-2H3

InChI Key

SYAIBOZYDSNSJG-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Ester Group Variations

Isopropyl vs. Ethyl Esters

  • Ethyl Benzoate Derivatives (e.g., I-6230, I-6232): Ethyl esters (e.g., ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) are less sterically hindered, which may improve solubility and metabolic stability. These derivatives often incorporate heterocyclic substituents (e.g., pyridazine), introducing hydrogen-bonding capabilities and modulating electronic effects .

Substituent Effects on the Aromatic Ring

  • Nitro and Chloro Groups: In the target compound, the nitro (meta-directing) and chloro (ortho/para-directing) groups create a strongly electron-deficient aromatic ring, favoring nucleophilic substitution or reduction reactions. This contrasts with 4-isopropylamino-3-nitrobenzonitrile (), where the amino group (electron-donating) and nitrile (electron-withdrawing) alter reactivity. The amino group in this analog may enhance solubility through hydrogen bonding, while the nitrile group could facilitate further synthetic modifications .

Structural and Crystallographic Comparisons

  • 4-Isopropylamino-3-nitrobenzonitrile (): This compound’s crystallographic data (mean C–C bond length = 0.003 Å, R factor = 0.050) suggests a tightly packed structure with minimal bond distortion. Similar precision in structural determination for the target compound would likely require techniques like SHELX refinement, widely used for small-molecule crystallography .
  • The absence of a nitro group reduces polarity, making it less reactive toward electrophiles compared to the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Functional Groups Key Substituents Notable Properties/Effects
Isopropyl 4-chloro-3-nitrobenzoate Ester (isopropyl), Cl, NO₂ 4-Cl, 3-NO₂ High lipophilicity, electron-deficient ring
Ethyl 4-(pyridazin-3-yl)benzoate Ester (ethyl), pyridazine Heterocyclic substituent Enhanced hydrogen bonding, bioactivity
4-Isopropylamino-3-nitrobenzonitrile Amino, nitrile, NO₂ 3-NO₂, 4-NH(iPr) Polar, potential pharmaceutical intermediate
1-Chloro-3-isopropyl-4-methylbenzene Cl, isopropyl, methyl 4-CH₃, 3-Cl Low polarity, industrial intermediate

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